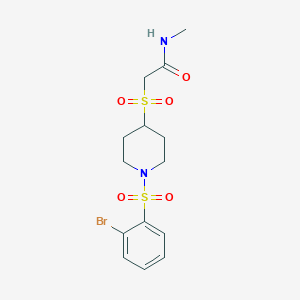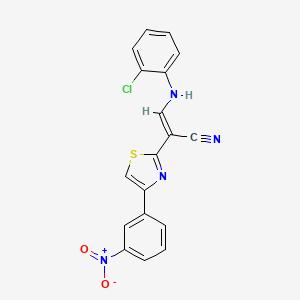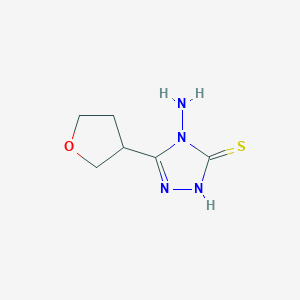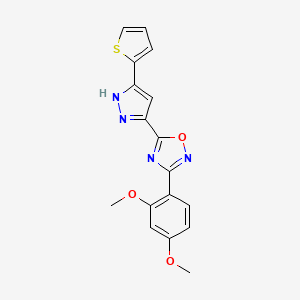
3-(1-(Furan-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(1-(Furan-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a novel derivative that is likely to possess interesting pharmacological properties based on the activities of similar furan-containing compounds. Furan derivatives are known for their diverse biological activities, and the incorporation of the piperidine and oxazolidinedione moieties could potentially enhance these properties.
Synthesis Analysis
The synthesis of related furan derivatives typically involves multi-step reactions starting from furan-containing precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives begins with a Claisen-Schmidt condensation of 2-acetylfuran with various aromatic aldehydes. This is followed by cyclization with hydroxylamine hydrochloride to form the oxazole ring, and then a Mannich reaction to introduce the piperazine moiety . Although the exact synthesis of this compound is not detailed, it is likely to involve similar synthetic strategies, possibly including the formation of an oxazolidinedione ring from appropriate precursors.
Molecular Structure Analysis
The molecular structure of furan derivatives can be complex, and their confirmation often requires sophisticated techniques such as IR, NMR, and mass spectrometry. For the compounds mentioned in the provided papers, structural elucidation was achieved using these methods . The presence of the furan ring, piperidine, and oxazolidinedione in the compound of interest suggests a molecule with multiple heterocyclic components, which could contribute to its potential pharmacological activities.
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, including those with dienophiles in the presence of catalysts like L-proline, leading to regio- and stereoselective products . The reactivity of the furan ring, particularly at the 2-position, is a key feature in such transformations. The compound of interest, with its furan-2-carbonyl moiety, may similarly participate in reactions that exploit the reactivity of this position, potentially leading to a variety of structurally diverse and biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can vary widely depending on their specific substituents and structural features. The presence of the oxazolidinedione ring is likely to influence the compound's acidity, hydrogen bonding capacity, and overall stability. The piperidine ring could affect the basicity and solubility of the compound. While the exact properties of this compound are not provided, related compounds have been characterized using various analytical techniques to determine their physical and chemical characteristics .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
- The synthesis of oxazolidine derivatives, including compounds similar to 3-(1-(Furan-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione, has been explored for the creation of biologically significant structures. These derivatives are prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position, undergoing fusion with aromatic aldehydes to yield oxazolidines and thiazolidines. Such processes are crucial for developing compounds with potential therapeutic applications (Badr, Aly, Fahmy, & Mansour, 1981).
Antimicrobial Activities
- Some derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. Azole derivatives starting from furan-2-carbohydrazide have shown activity against tested microorganisms, demonstrating the compound's potential as a backbone for creating antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Novel Synthetic Routes
- The development of new synthetic routes for oxazolidine-2,4-diones using atmospheric carbon dioxide highlights the compound's versatility in chemical synthesis. Such methodologies offer novel and convenient access to oxazolidine-2,4-diones, emphasizing the compound's role in sustainable chemistry practices (Zhang, Xia, Yang, & Lu, 2015).
Pharmacological Evaluations
- Novel derivatives of this compound have been designed, synthesized, and evaluated for their pharmacological properties, including antidepressant and antianxiety activities. Such studies are indicative of the compound's potential utility in the discovery and development of new therapeutic agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound “3-(1-(Furan-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione” are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Result of Action
The molecular and cellular effects of the compound’s action are yet to be determined . These effects can be elucidated through detailed experimental studies.
Eigenschaften
IUPAC Name |
3-[1-(furan-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-11-8-20-13(18)15(11)9-3-5-14(6-4-9)12(17)10-2-1-7-19-10/h1-2,7,9H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDJXIGRHRMIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide](/img/structure/B2506136.png)
![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)
![Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)

